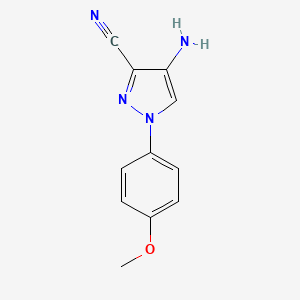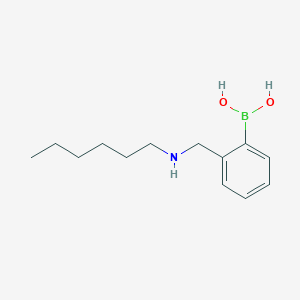
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C11H9BrN2O3S It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a phenylamino group, and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid typically involves the bromination of 4-(phenylamino)pyridine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
化学反応の分析
Types of Reactions
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or sulfone under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of 5-azido-4-(phenylamino)pyridine-3-sulfonic acid or 5-thiocyanato-4-(phenylamino)pyridine-3-sulfonic acid.
Oxidation Reactions: Formation of 5-Bromo-4-(nitrosophenylamino)pyridine-3-sulfonic acid or 5-Bromo-4-(nitrophenylamino)pyridine-3-sulfonic acid.
Reduction Reactions: Formation of 5-Bromo-4-(phenylamino)pyridine-3-sulfonamide or 5-Bromo-4-(phenylamino)pyridine-3-sulfone.
科学的研究の応用
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where sulfonic acid derivatives have shown efficacy.
作用機序
The mechanism of action of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 5-Chloro-4-(phenylamino)pyridine-3-sulfonic acid
- 5-Fluoro-4-(phenylamino)pyridine-3-sulfonic acid
- 5-Iodo-4-(phenylamino)pyridine-3-sulfonic acid
Uniqueness
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
特性
分子式 |
C11H9BrN2O3S |
|---|---|
分子量 |
329.17 g/mol |
IUPAC名 |
4-anilino-5-bromopyridine-3-sulfonic acid |
InChI |
InChI=1S/C11H9BrN2O3S/c12-9-6-13-7-10(18(15,16)17)11(9)14-8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16,17) |
InChIキー |
FDCQPWOPZMCPJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2S(=O)(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)







![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)


